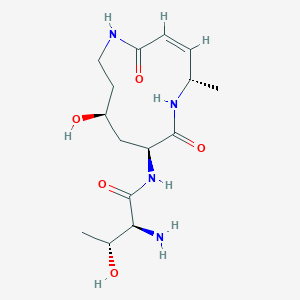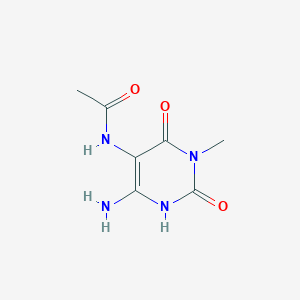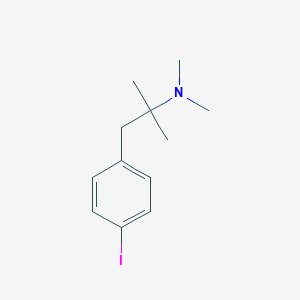
Methoxymecambridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxymecambridine (MMC) is a natural product isolated from the plant Glaucium flavum. It has been found to have various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. MMC has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Applications De Recherche Scientifique
Methoxymecambridine has been studied for its potential use in treating various diseases and disorders. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. Methoxymecambridine has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective effects and may help to prevent the degeneration of neurons in these diseases.
Mécanisme D'action
The exact mechanism of action of Methoxymecambridine is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Methoxymecambridine has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of AChE, Methoxymecambridine may help to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
Methoxymecambridine has been found to have various biochemical and physiological effects in the body. It has been found to have anti-inflammatory and analgesic effects, which may be due to its inhibition of COX-2 activity. Methoxymecambridine has also been found to have antitumor effects, and may help to inhibit the growth and proliferation of cancer cells. In addition, Methoxymecambridine has been found to have neuroprotective effects, and may help to prevent the degeneration of neurons in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methoxymecambridine in lab experiments is that it is a natural product, which may make it a safer alternative to synthetic drugs. Methoxymecambridine has also been found to have a wide range of pharmacological activities, which may make it a useful tool for studying various diseases and disorders. However, one limitation of using Methoxymecambridine in lab experiments is that it is a complex compound that may be difficult to synthesize and purify. In addition, the exact mechanism of action of Methoxymecambridine is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Methoxymecambridine. One area of research is the development of more efficient synthesis and purification methods for Methoxymecambridine. This could help to make Methoxymecambridine more readily available for research and potential therapeutic use. Another area of research is the investigation of the mechanism of action of Methoxymecambridine. A better understanding of how Methoxymecambridine works in the body could help to identify new therapeutic targets for the treatment of various diseases and disorders. Finally, further studies are needed to investigate the potential use of Methoxymecambridine in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
Methoxymecambridine can be synthesized from the plant Glaucium flavum using a combination of solvent extraction and chromatographic separation techniques. The plant is first dried and ground into a powder, which is then extracted with a suitable solvent such as methanol or ethanol. The crude extract is then subjected to chromatographic separation using techniques such as column chromatography or high-performance liquid chromatography (HPLC). The Methoxymecambridine compound is then isolated and purified using further chromatographic separation techniques.
Propriétés
Numéro CAS |
104683-31-0 |
|---|---|
Nom du produit |
Methoxymecambridine |
Formule moléculaire |
C23H27NO7 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
(3,9,17,18-tetramethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2(10),3,8,15,17,19-hexaen-19-yl)methanol |
InChI |
InChI=1S/C23H27NO7/c1-26-17-7-12-9-24-6-5-13-18(16(24)8-14(12)15(10-25)19(17)27-2)21(29-4)23-22(20(13)28-3)30-11-31-23/h7,16,25H,5-6,8-11H2,1-4H3 |
Clé InChI |
GDGPIMLRHZVRSD-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2CC3C4=C(CCN3CC2=C1)C(=C5C(=C4OC)OCO5)OC)CO)OC |
SMILES canonique |
COC1=C(C(=C2CC3C4=C(CCN3CC2=C1)C(=C5C(=C4OC)OCO5)OC)CO)OC |
Synonymes |
methoxymecambridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



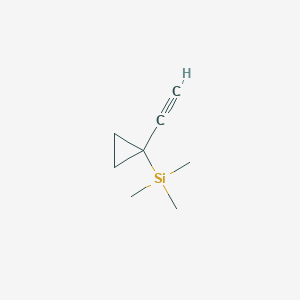
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)

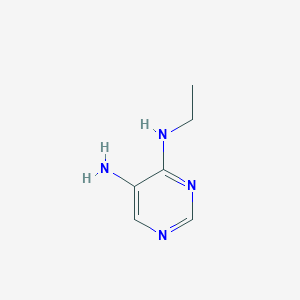

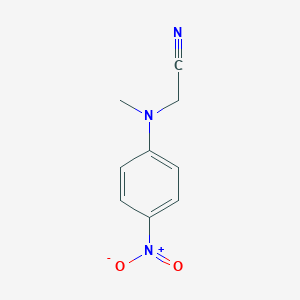
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)
